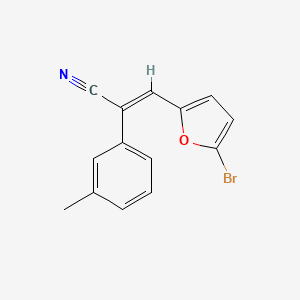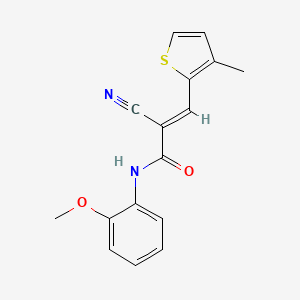![molecular formula C26H20N4 B5257151 (E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile](/img/structure/B5257151.png)
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile is a complex organic compound that features a benzimidazole ring, an indole ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-(1H-benzimidazol-2-yl)acetonitrile with 1-[(2-methylphenyl)methyl]indole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines resulting from the reduction of the nitrile group.
Substitution: Substituted products with new functional groups replacing the original ones.
Applications De Recherche Scientifique
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-benzimidazol-2-yl)acetonitrile: A precursor in the synthesis of the target compound.
1-[(2-methylphenyl)methyl]indole-3-carbaldehyde: Another precursor used in the synthesis.
2-(1H-benzimidazol-2-yl)-3-(1H-indol-3-yl)prop-2-enenitrile: A structurally similar compound with a different substituent on the indole ring.
Uniqueness
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of both benzimidazole and indole rings, along with the nitrile group, provides a versatile scaffold for further chemical modifications and biological investigations.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4/c1-18-8-2-3-9-19(18)16-30-17-21(22-10-4-7-13-25(22)30)14-20(15-27)26-28-23-11-5-6-12-24(23)29-26/h2-14,17H,16H2,1H3,(H,28,29)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKOJJIHWLVZCP-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5257082.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5257085.png)
![ethyl 5-ethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5257096.png)


![(3R*,4R*)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5257110.png)

![N-cyclopropyl-2-[2-(2,2-diphenylethyl)-4-morpholinyl]acetamide](/img/structure/B5257122.png)
![4-(4-ethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5257129.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5257137.png)
![3-{[(2-ETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID](/img/structure/B5257155.png)
![N-[(1S*,2R*,4R*)-bicyclo[2.2.1]hept-2-yl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5257159.png)
